3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic Acid
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Overview
Description
3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid is a complex organic compound characterized by the presence of ethoxy, nitro, and trifluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which allow for better control over reaction parameters and scalability . These methods are designed to optimize conversion rates and selectivity, making the production process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino compound, while substitution reactions can introduce various functional groups in place of the ethoxy group.
Scientific Research Applications
3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO6/c1-2-25-14-7-9(15(21)22)3-5-13(14)26-12-6-4-10(16(17,18)19)8-11(12)20(23)24/h3-8H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDLMBFNVVTHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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